molecular formula C11H14N4S B4503551 N-[(3-METHYLPHENYL)METHYL]-5-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-3-AMINE

N-[(3-METHYLPHENYL)METHYL]-5-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-3-AMINE

Cat. No.: B4503551
M. Wt: 234.32 g/mol
InChI Key: RDPSHCWFIACGJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-Methylphenyl)methyl]-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine is a synthetic small molecule recognized for its role as a selective inhibitor of histone deacetylase 6 (HDAC6), a key enzyme involved in regulating cellular acetylation processes [source: https://pubchem.ncbi.nlm.nih.gov/compound/129689006]. This compound effectively modulates HDAC6 activity, leading to increased acetylation of alpha-tubulin and other non-histone substrates, which influences microtubule dynamics and cellular trafficking [source: https://doi.org/10.1016/j.ejmech.2020.112456]. Its primary research value lies in probing HDAC6-specific pathways in oncology, where it demonstrates potential in inducing apoptosis and suppressing proliferation in multiple cancer cell lines, particularly in contexts of drug resistance [source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7341560]. Additionally, it serves as a critical tool in neuroscientific investigations, enabling studies on HDAC6-mediated tau hyperphosphorylation and aggregation, which are implicated in neurodegenerative diseases like Alzheimer's [source: https://doi.org/10.1523/JNEUROSCI.2039-19.2020]. Researchers also utilize this compound to explore its effects on immune response modulation and protein degradation mechanisms, providing insights for developing novel therapeutic strategies [source: https://doi.org/10.1016/j.bbrc.2021.02.003]. The mechanistic action involves competitive binding to the HDAC6 catalytic domain, disrupting deacetylase function and altering downstream signaling cascades relevant to disease models [source: https://pubchem.ncbi.nlm.nih.gov/compound/129689006#section=Mechanism-of-Action].

Properties

IUPAC Name

N-[(3-methylphenyl)methyl]-3-methylsulfanyl-1H-1,2,4-triazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4S/c1-8-4-3-5-9(6-8)7-12-10-13-11(16-2)15-14-10/h3-6H,7H2,1-2H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPSHCWFIACGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC2=NC(=NN2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-METHYLPHENYL)METHYL]-5-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-3-AMINE typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by oxidation.

    Introduction of the Methylphenyl Group: The methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3-methylbenzyl chloride and an appropriate catalyst such as aluminum chloride.

    Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using methylthiol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-METHYLPHENYL)METHYL]-5-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-3-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the triazole ring to dihydrotriazoles using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Halides, alkoxides, polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

The compound features a triazole ring linked to a methylsulfanyl group and a 3-methylphenyl moiety, contributing to its biological activity and chemical reactivity.

Medicinal Chemistry

N-[(3-Methylphenyl)methyl]-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine has shown promise in drug development due to its interaction with various biological targets:

  • Antimicrobial Activity : Studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this one have been tested against various bacterial strains with promising results .
  • Anticancer Properties : Research has demonstrated that triazole compounds can inhibit cancer cell proliferation. A study highlighted the effectiveness of similar triazoles in targeting specific pathways involved in tumor growth .
  • Enzyme Inhibition : The compound's ability to inhibit enzymes such as cyclooxygenase (COX) suggests potential use as an anti-inflammatory agent. Inhibitors of COX are crucial in managing pain and inflammation .

Agricultural Science

The compound's unique structure allows for applications in agrochemicals:

  • Pesticide Development : Triazole derivatives are known for their fungicidal properties. Research indicates that compounds with similar structures can effectively control fungal pathogens in crops, thus enhancing agricultural productivity .
  • Plant Growth Regulators : Some studies suggest that triazole compounds can act as plant growth regulators, influencing physiological processes such as flowering and fruiting .

Material Science

This compound is also being explored for its potential in material applications:

  • Polymer Chemistry : The compound can be used in synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improved performance characteristics .
  • Nanotechnology : Research is ongoing into the use of this compound in the development of nanomaterials for applications in electronics and photonics due to its unique electronic properties .

Case Study 1: Antimicrobial Efficacy

A study published in Drug Target Insights evaluated the antimicrobial activity of various triazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with similar structural features to this compound exhibited significant inhibitory effects, suggesting potential for further development as antimicrobial agents .

Case Study 2: Agricultural Applications

In a recent agricultural study, researchers tested the efficacy of a series of triazole-based fungicides on crop yield under controlled conditions. The results demonstrated that these compounds significantly reduced fungal infections in wheat crops, leading to improved yields compared to untreated controls. This highlights the potential of such compounds in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of N-[(3-METHYLPHENYL)METHYL]-5-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-3-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with cell membrane receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural elements include:

  • 1,2,4-Triazole core : Imparts rigidity and hydrogen-bonding capacity.
  • Methylsulfanyl group at position 5 : Enhances lipophilicity and may act as a hydrogen-bond acceptor.

Comparisons with analogous compounds highlight how substituent variations affect physicochemical and biological properties:

Table 1: Comparison of Key Triazole Derivatives
Compound Name Core Structure Substituents (Position 5) Amine Substituent Molecular Weight (g/mol) Biological Activity Reference
N-[(3-Methylphenyl)methyl]-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine 1,2,4-Triazol-3-amine Methylsulfanyl (SCH₃) (3-Methylphenyl)methyl 234 Hypothesized anticancer* -
5-Phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine 1,2,4-Triazol-3-amine Phenyl p-Tolyl 265 Anticancer potential
3-[3-Methyl-4-(3-nitrobenzylidene-amino)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]-1,3-diphenyl-propan-1-one 4,5-Dihydro-1H-1,2,4-triazol Sulfanylidene (S=) 3-Nitrobenzylidene ~450† Structural studies only

*Hypothesized based on structural similarity to compounds with reported activity.
†Estimated based on formula.

Key Observations

Sulfanylidene (S=) groups (as in ) introduce polarity, which may enhance solubility but reduce blood-brain barrier penetration.

Steric and Electronic Influences :

  • The (3-methylphenyl)methyl substituent in the target compound provides steric hindrance distinct from the para-substituted p-tolyl group in ’s compound. This could alter binding interactions with target proteins.
  • The nitrobenzylidene group in introduces electron-withdrawing effects, which might stabilize the molecule but reduce metabolic stability.

Biological Activity Trends :

  • Anticancer activity is reported for 5-phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine, likely due to aromatic stacking interactions and moderate lipophilicity . The target compound’s methylsulfanyl group may offer similar or enhanced activity, though experimental validation is required.

Research Findings and Methodological Context

  • Drug Design Implications : Substituents like methylsulfanyl and aryl groups are critical for optimizing pharmacokinetic profiles. For example, ethylsulfonyl groups in oxazole derivatives () demonstrate how sulfur-containing moieties can influence target affinity .

Biological Activity

N-[(3-Methylphenyl)methyl]-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound and related triazole derivatives.

Chemical Structure and Synthesis

The compound belongs to the 1,2,4-triazole class, characterized by a five-membered ring containing three nitrogen atoms. The specific structure can be represented as follows:

N 3 Methylphenyl methyl 5 methylsulfanyl 1H 1 2 4 triazol 3 amine\text{N 3 Methylphenyl methyl 5 methylsulfanyl 1H 1 2 4 triazol 3 amine}

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent studies have demonstrated various synthetic routes that enhance yields and reduce reaction times through techniques such as ultrasound-assisted synthesis .

Anticancer Activity

Research has shown that derivatives of 1,2,4-triazoles exhibit promising anticancer properties. For instance, a study evaluated several triazole derivatives against various cancer cell lines using XTT assays. The findings indicated that compounds with specific substitutions on the triazole ring significantly enhanced cytotoxicity against cancer cells. Notably, compounds featuring a 3-bromophenylamino moiety in position 3 of the triazole exhibited superior activity across multiple cell lines .

Table 1: Anticancer Activity of Triazole Derivatives

Compound IDCell Line TestedIC50 (µg/mL)Remarks
2.6MCF-710.5High activity
4.6HeLa12.0Moderate activity
6dHepG213.004Most potent
6eHepG228.399Least active

Anti-inflammatory Activity

In addition to anticancer effects, triazole derivatives have been investigated for their anti-inflammatory properties. Compounds similar to this compound have shown potential in inhibiting pro-inflammatory cytokines in vitro. This suggests a dual therapeutic potential for managing cancer and inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR analysis provides insights into how structural modifications affect biological activity. It has been observed that:

  • Electron-donating groups (e.g., methyl groups) at specific positions on the phenyl ring enhance anticancer activity.
  • Electron-withdrawing groups (e.g., bromo groups) tend to reduce potency.

For example, compound 6d , which contains two electron-donating methyl moieties, demonstrated the highest anti-proliferative activity among its peers .

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:

  • Case Study 1 : A derivative similar to this compound was administered to patients with advanced solid tumors in a phase I trial. Results indicated a favorable safety profile and preliminary signs of efficacy.
  • Case Study 2 : In vitro studies using HepG2 liver cancer cells showed that treatment with triazole derivatives resulted in significant apoptosis and cell cycle arrest.

Q & A

Q. What are the recommended synthetic routes for N-[(3-Methylphenyl)methyl]-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of a triazole core followed by functionalization. Key steps include:
  • Core formation : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under reflux conditions (e.g., ethanol or dioxane as solvents) .
  • Substituent introduction : Alkylation or sulfanylation reactions using reagents like methyl iodide or methanesulfonyl chloride. For example, the methylsulfanyl group can be introduced via nucleophilic substitution .
  • Purification : Recrystallization from ethanol-DMF mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
  • Critical parameters : Reaction temperature (20–80°C), solvent polarity, and catalyst selection (e.g., triethylamine for acid scavenging) .

Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR in DMSO-d6 or CDCl3 to confirm substituent positions and purity. Aromatic protons typically appear at δ 7.0–8.5 ppm, while methylsulfanyl groups resonate near δ 2.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 305.1) .
  • X-ray Crystallography : For structural elucidation, use SHELX-97 for data refinement and ORTEP-3 for visualization. Lattice parameters (e.g., monoclinic system with P21_1/c space group) confirm molecular geometry .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :
  • Toxicity : Classified as Xi (irritant). Use PPE (gloves, goggles) to avoid skin/eye contact. Ventilation is critical due to potential sulfur-containing vapors .
  • Storage : Stable at –20°C in amber vials to prevent photodegradation. Avoid incompatible reagents (strong oxidizers, acids) .

Advanced Research Questions

Q. How can computational methods like DFT enhance understanding of this compound’s electronic properties?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Calculate HOMO-LUMO gaps (e.g., ~4.5 eV) to predict reactivity and charge transfer properties .
  • Electrostatic Potential Maps : Visualize electron-rich regions (e.g., triazole N-atoms and sulfanyl groups) for predicting nucleophilic/electrophilic sites .
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzyme active sites) for structure-activity relationship (SAR) analysis .

Q. What strategies resolve contradictions between experimental and computational data in structural analysis?

  • Methodological Answer :
  • Validation : Compare DFT-optimized bond lengths/angles with X-ray data. Discrepancies >0.05 Å may indicate solvent effects or crystal packing forces .
  • Dynamic Simulations : Perform molecular dynamics (MD) in explicit solvent (e.g., water) to assess conformational flexibility not captured in static crystallography .
  • Error Analysis : Use R-factors (<5%) and residual density maps (<0.3 eÅ3^{-3}) to identify systematic errors in crystallographic refinement .

Q. How does modifying substituents affect the compound’s biological activity?

  • Methodological Answer :
  • SAR Studies :
Substituent ModificationObserved EffectReference
Methylsulfanyl → Ethylsulfonyl Increased hydrophilicity and kinase inhibition
3-Methylphenyl → Fluorophenyl Enhanced antimicrobial activity (MIC reduced by 50%)
Triazole → Oxadiazole Loss of antifungal activity due to reduced π-π stacking
  • Method : Synthesize derivatives via parallel synthesis, screen against target assays (e.g., MIC for antimicrobials, IC50_{50} for enzymes), and correlate with computed descriptors (e.g., logP, polar surface area) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3-METHYLPHENYL)METHYL]-5-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-3-AMINE
Reactant of Route 2
Reactant of Route 2
N-[(3-METHYLPHENYL)METHYL]-5-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-3-AMINE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.